molecular formula C20H24ClN3O3 B10808369 ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B10808369
M. Wt: 389.9 g/mol
InChI Key: YUPVPULFYFVWFA-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.9 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the piperazine moiety and the chlorophenyl group enhances its pharmacological profile. The molecular formula is C19H22ClN3O2C_{19}H_{22}ClN_3O_2, with a molecular weight of approximately 363.85 g/mol.

1. Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli12.5
Ethyl derivativeMycobacterium tuberculosis5

These findings indicate that modifications in the structure can lead to enhanced antibacterial activity.

2. Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that similar piperazine and pyrrole derivatives can inhibit cancer cell proliferation:

StudyCell LineIC50 (µM)Mechanism
Study AFaDu (hypopharyngeal tumor)10Apoptosis induction through M3 receptor activation
Study BVarious cancer lines<20Inhibition of cell cycle progression

The presence of the piperazine ring is crucial for binding to specific receptors involved in cancer pathways, enhancing the compound's efficacy against tumors.

Case Study 1: Dopamine D4 Receptor Affinity

A related compound featuring a similar piperazine structure demonstrated high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM. This suggests that this compound may also interact favorably with dopaminergic pathways, potentially influencing neuropharmacological outcomes .

Case Study 2: Antituberculosis Activity

In a study focusing on antituberculosis agents, derivatives based on pyrrole structures were found to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis with an MIC of 5 µM. This positions similar compounds as viable candidates for further development in tuberculosis treatment .

Properties

Molecular Formula

C20H24ClN3O3

Molecular Weight

389.9 g/mol

IUPAC Name

ethyl 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C20H24ClN3O3/c1-4-27-20(26)18-13(2)17(14(3)22-18)19(25)24-10-8-23(9-11-24)16-7-5-6-15(21)12-16/h5-7,12,22H,4,8-11H2,1-3H3

InChI Key

YUPVPULFYFVWFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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